molecular formula C8H13ClN2 B3420907 N,N-Dimethyl-p-phenylenediamine monohydrochloride CAS No. 2052-46-2

N,N-Dimethyl-p-phenylenediamine monohydrochloride

Cat. No.: B3420907
CAS No.: 2052-46-2
M. Wt: 172.65 g/mol
InChI Key: KTWNIUBGGFBRKH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-phenylenediamine monohydrochloride is an aromatic amine compound with the molecular formula (CH₃)₂NC₆H₄NH₂·HCl. It is commonly used as an intermediate in the production of dyes and as a redox indicator due to its ability to form stable, red radical cations .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-p-phenylenediamine monohydrochloride can be synthesized through the methylation of p-phenylenediamine using dimethyl sulfate or methyl iodide under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor, allowing for efficient and scalable synthesis. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-p-phenylenediamine monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-p-phenylenediamine monohydrochloride is unique due to its specific redox properties and its ability to form stable, red radical cations. This makes it particularly useful in analytical chemistry for detecting trace amounts of iron(III) and other applications where redox indicators are required .

Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

KTWNIUBGGFBRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2052-46-2, 99-98-9 (Parent)
Details Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
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Details Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
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Details Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?)
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DSSTOX Substance ID

DTXSID50883789
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1)
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Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Grey crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name N,N-Dimethyl-p-phenylenediamine monohydrochloride
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CAS No.

536-46-9, 13806-04-7, 2052-46-2
Record name N,N-Dimethyl-p-phenylenediamine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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